molecular formula C6H7F3N2 B1478459 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile CAS No. 2092285-88-4

4-(Trifluoromethyl)pyrrolidine-3-carbonitrile

Cat. No.: B1478459
CAS No.: 2092285-88-4
M. Wt: 164.13 g/mol
InChI Key: DGKZUFCHMXIORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)pyrrolidine-3-carbonitrile is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and carbonitrile groups. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a trifluoromethyl-substituted amine with a nitrile-containing compound can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethyl)pyrrolidine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carbonitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but lacking the trifluoromethyl and carbonitrile groups.

    Trifluoromethylpyridine: Contains a trifluoromethyl group but differs in the ring structure.

    Pyrrolidine-3-carbonitrile: Similar structure but without the trifluoromethyl group.

Uniqueness: 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile is unique due to the combined presence of the trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .

Properties

IUPAC Name

4-(trifluoromethyl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h4-5,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKZUFCHMXIORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile
Reactant of Route 2
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile
Reactant of Route 3
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile
Reactant of Route 4
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile
Reactant of Route 5
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.